2-Methylene-2H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylene-2H-indene is an organic compound with the molecular formula C₁₀H₈ and a molecular weight of 128.1705 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by its unique structure, which includes a methylene group attached to an indene ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylene-2H-indene can be synthesized through several methods. One common approach involves the dehydrogenation of 2-methylindene using a suitable dehydrogenation catalyst under controlled conditions . Another method includes the cyclization of appropriate precursors, such as 2-alkynylbenzaldehydes, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrogenation processes. These processes utilize high temperatures and specialized catalysts to ensure efficient conversion of starting materials to the desired product . The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methylene-2H-indene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Substituted indene derivatives.
Scientific Research Applications
2-Methylene-2H-indene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylene-2H-indene involves its ability to participate in various chemical reactions due to the presence of the methylene group and the indene ring. These structural features allow it to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications .
Comparison with Similar Compounds
Similar Compounds
2-Methylindene: Similar in structure but with a methyl group instead of a methylene group.
Indene: Lacks the methylene group, making it less reactive in certain types of reactions.
Isobenzofulvene: Another related compound with a different arrangement of the carbon atoms.
Uniqueness
2-Methylene-2H-indene is unique due to the presence of the methylene group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance in scientific research and industrial processes .
Properties
CAS No. |
6596-86-7 |
---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-methylideneindene |
InChI |
InChI=1S/C10H8/c1-8-6-9-4-2-3-5-10(9)7-8/h2-7H,1H2 |
InChI Key |
HYLYEVKPDNDZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C2C=CC=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.